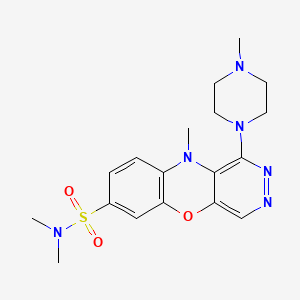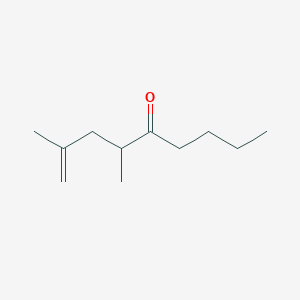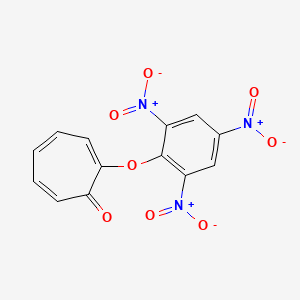
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C6H11BrSi It is a derivative of propargyl bromide, where the hydrogen atom of the terminal alkyne is replaced by a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of propargyl bromide with trimethylstannane under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with trimethylstannane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine or potassium carbonate, are often used to deprotonate the alkyne and activate it for further reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas, are used in reduction reactions.
Major Products Formed
Substituted Alkynes: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling or other cross-coupling reactions.
Reduced Alkanes/Alkenes: Formed through reduction reactions.
科学研究应用
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Investigated for its potential use in the modification of biomolecules, such as proteins or nucleic acids, for research purposes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
作用机制
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane involves its reactivity towards various nucleophiles and electrophiles. The trimethylstannyl group can stabilize the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom can act as a leaving group, allowing for substitution reactions to occur. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylstannyl group.
相似化合物的比较
Similar Compounds
Propargyl Bromide: A closely related compound where the trimethylstannyl group is replaced by a hydrogen atom.
(3-Bromoprop-1-yn-1-yl)trimethylsilane: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Propargyl Chloride: Another related compound with a chlorine atom instead of bromine.
Uniqueness
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its analogs. The stannyl group can participate in specific reactions, such as Stille coupling, that are not possible with the silyl or hydrogen analogs. This makes it a valuable reagent in organic synthesis and material science.
属性
CAS 编号 |
64185-10-0 |
|---|---|
分子式 |
C6H11BrSn |
分子量 |
281.77 g/mol |
IUPAC 名称 |
3-bromoprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Br.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
InChI 键 |
PBMSTFFPWINYAN-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C#CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


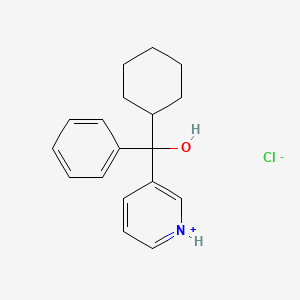


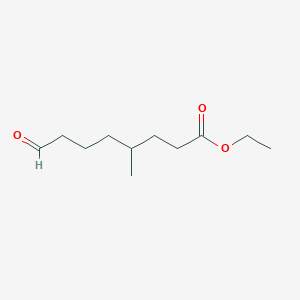


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

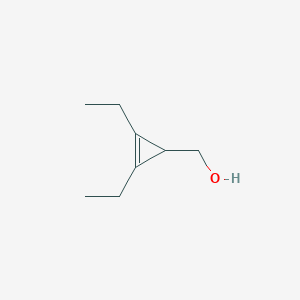
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
